molecular formula C6H7IN2O B8772854 (6-Amino-5-iodopyridin-3-yl)methanol

(6-Amino-5-iodopyridin-3-yl)methanol

Cat. No.: B8772854
M. Wt: 250.04 g/mol
InChI Key: CFQOQOFHCHBJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-5-iodopyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl group at position 3, an amino group at position 6, and an iodine atom at position 5 of the pyridine ring. Its molecular formula is C₆H₆IN₂O, with a molecular weight of 279.03 g/mol. The compound’s structure combines electron-donating (amino, hydroxyl) and electron-withdrawing (iodo) substituents, creating unique electronic and steric properties.

Potential applications include use as a pharmaceutical intermediate or in materials science, leveraging its hydrogen-bonding capabilities (from –NH₂ and –OH groups) for crystal engineering or biological activity modulation .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

(6-amino-5-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H7IN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

CFQOQOFHCHBJNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (6-Amino-5-iodopyridin-3-yl)methanol and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(6-Amino-5-iodopyridin-3-yl)methanol 5-I, 6-NH₂, 3-CH₂OH C₆H₆IN₂O 279.03 Discontinued; research use
(6-Amino-5-bromopyridin-3-yl)methanol 5-Br, 6-NH₂, 3-CH₂OH C₆H₆BrN₂O 233.03 Pharmaceutical intermediate
(6-Chloro-5-iodopyridin-3-yl)methanol 5-I, 6-Cl, 3-CH₂OH C₆H₅ClINO 285.47 High purity (98%); available
(6-Iodopyridin-2-yl)-methanol 6-I, 2-CH₂OH C₆H₆INO 251.03 Structural isomer; catalog-listed
Key Observations:
  • Halogen Effects : Replacing iodine with bromine (e.g., compound 39 in ) reduces molecular weight and may alter reactivity in cross-coupling reactions due to weaker C–Br vs. C–I bonds .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: Iodine’s polarizability and size may stabilize negative charges in intermediates, favoring nucleophilic aromatic substitution. Bromine and chlorine analogs exhibit similar but less pronounced effects .
  • Amino Group Influence: The –NH₂ group at position 6 activates the pyridine ring toward electrophilic substitution, counteracting halogen deactivation. This balance is critical in designing bioactive molecules .

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